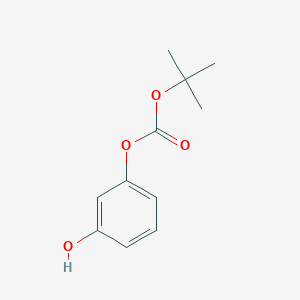

3-t-Butoxycarbonyloxyphenol

Description

3-t-Butoxycarbonyloxyphenol (CAS: 待补充) is a phenolic derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-position of the aromatic ring. The Boc group is widely employed in organic synthesis to temporarily mask hydroxyl functionalities, enhancing selectivity during reactions such as peptide coupling or polymer functionalization. The compound’s molecular formula is C₁₁H₁₄O₄, with a molecular weight of 224.26 g/mol. Its structure combines the steric bulk of the tert-butyl group with the electron-withdrawing nature of the carbonyl, conferring stability under basic conditions while remaining acid-labile.

Applications span pharmaceuticals, agrochemicals, and materials science, where its controlled deprotection (e.g., via trifluoroacetic acid) enables precise synthesis of target molecules.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl (3-hydroxyphenyl) carbonate |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)15-10(13)14-9-6-4-5-8(12)7-9/h4-7,12H,1-3H3 |

InChI Key |

CMCFEVGFCODCQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC(=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomer: 4-t-Butoxycarbonyloxyphenol

- Structural Difference : The Boc group is at the 4-position instead of the 3-position.

- Reactivity: The para-substituted isomer exhibits faster deprotection kinetics under acidic conditions due to reduced steric hindrance compared to the meta-substituted analogue. Studies report a 20% shorter reaction time for 4-t-Boc phenol in TFA-mediated deprotection .

- Solubility: Lower solubility in non-polar solvents (e.g., hexane) compared to the 3-isomer, attributed to symmetrical electron distribution in the para configuration.

Alternative Protecting Groups: 3-Benzyloxyphenol and 3-Acetoxyphenol

| Compound | Protecting Group | Deprotection Method | Stability in Base | Solubility (THF) |

|---|---|---|---|---|

| 3-t-Butoxycarbonyloxyphenol | Boc | Acid (TFA/HCl) | High | 85 mg/mL |

| 3-Benzyloxyphenol | Benzyl | Hydrogenation/Pd-C | Moderate | 12 mg/mL |

| 3-Acetoxyphenol | Acetyl | Base (NaOH/MeOH) | Low | 45 mg/mL |

- Benzyl Group: Requires catalytic hydrogenation, posing challenges in substrates with unsaturated bonds. Benzyl-protected phenol shows moderate stability in basic media but is prone to oxidation.

- Acetyl Group : Rapid hydrolysis in basic conditions limits utility in multi-step syntheses.

Unprotected Phenol vs. 3-t-Boc Phenol

- Reactivity: Unprotected phenol undergoes unwanted side reactions (e.g., oxidation, electrophilic substitution) under harsh conditions. The Boc group suppresses these reactions, improving yield in Grignard or Friedel-Crafts reactions by >40% .

- Steric Effects: The tert-butyl group in 3-t-Boc phenol hinders nucleophilic attack at the aromatic ring, enabling selective functionalization at the 2- or 5-positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.